molecular formula C10H15N3O4S B13307856 N-[2-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide

N-[2-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide

Cat. No.: B13307856
M. Wt: 273.31 g/mol
InChI Key: GXIBEAVAOGUXOF-UHFFFAOYSA-N
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Description

N-[2-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a para-nitro-substituted benzene ring and a 2-(methylamino)propyl side chain. Its molecular formula is C₁₀H₁₅N₃O₄S, with a theoretical molecular weight of 274.33 g/mol (calculated based on structural analysis). The compound features three key functional groups:

  • Sulfonamide (-SO₂NH-): A classic pharmacophore in antibiotics and enzyme inhibitors.
  • Nitro (-NO₂): An electron-withdrawing group that enhances electrophilicity and may influence binding interactions.
  • Methylamino propyl (-CH₂-CH(NHCH₃)-CH₃): A branched alkylamine side chain that could improve solubility in polar solvents.

Potential applications may include medicinal chemistry, given sulfonamides' historical role in antimicrobial and antitumor agents. However, specific biological data are absent in the evidence.

Properties

Molecular Formula

C10H15N3O4S

Molecular Weight

273.31 g/mol

IUPAC Name

N-[2-(methylamino)propyl]-4-nitrobenzenesulfonamide

InChI

InChI=1S/C10H15N3O4S/c1-8(11-2)7-12-18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,8,11-12H,7H2,1-2H3

InChI Key

GXIBEAVAOGUXOF-UHFFFAOYSA-N

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])NC

Origin of Product

United States

Preparation Methods

Synthesis Conditions

Step Reagents Solvent Temperature Time
1 4-Nitrobenzene-1-sulfonyl chloride, 2-(Methylamino)propylamine, TEA DCM or THF Room Temperature 1-24 hours

Reaction Mechanism

The reaction mechanism involves the nucleophilic attack of the amine group in 2-(methylamino)propylamine on the sulfonyl chloride, leading to the formation of the sulfonamide bond. The base (e.g., TEA) helps to neutralize the hydrogen chloride (HCl) byproduct, facilitating the reaction.

Purification and Characterization

After synthesis, the compound can be purified using techniques such as column chromatography or recrystallization. Characterization can be performed using spectroscopic methods like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.

Research Findings and Applications

While specific research findings on This compound are limited, sulfonamides in general have been extensively studied for their pharmacological properties, including antibacterial activity and potential applications in drug development.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form sulfonic acids using strong oxidizing agents like potassium permanganate.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Various nucleophiles, organic solvents, and bases.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Sulfonic acids.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-[2-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide is used in a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the active site of the enzyme. The nitro group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-[2-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide are compared below with three related sulfonamide derivatives:

Table 1: Comparative Analysis of Sulfonamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Key Properties/Applications
This compound C₁₀H₁₅N₃O₄S 274.33 Nitro, methylamino propyl Sulfonamide, nitro, amine Potential pharmacological activity
N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide C₁₆H₁₆ClN₃O₄S 389.83 Chloro, nitro, phenyl, methyl Sulfonamide, nitro, chloro Crystalline stability (R factor = 0.056)
3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide C₉H₁₁FN₂O₂S 230.26 Fluoro, cyclopropyl, amino Sulfonamide, amine, fluoro Enhanced metabolic stability
Lauryl Methylamino Propionate C₁₇H₃₅NO₃ 301.47 Lauryl, methylamino Amide, ester Antistatic agent (CAS 67801-62-1)

Key Structural and Functional Comparisons:

The methylamino propyl side chain may improve aqueous solubility relative to lauryl (C₁₂) chains in antistatic agents, which prioritize non-polar surface activity .

Crystallographic Stability :

  • N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide exhibits high crystallographic stability (R factor = 0.056), attributed to its chloro and phenyl groups, which facilitate dense molecular packing . The target compound’s smaller substituents might reduce crystallinity.

Biological Relevance: The cyclopropyl group in 3-amino-N-cyclopropyl-4-fluorobenzene-1-sulfonamide may confer metabolic resistance due to ring strain inhibition of enzymatic oxidation . In contrast, the target compound’s nitro group could act as a prodrug moiety, undergoing reductive activation in hypoxic environments.

Industrial Applications: Lauryl Methylamino Propionate’s long alkyl chain optimizes it for surface-active roles (e.g., antistatic agents), whereas the target compound’s polar groups suggest suitability for aqueous-phase reactions or drug design .

Research Implications and Gaps

  • Synthesis Optimization : Methods from (e.g., single-crystal X-ray diffraction) could refine the target compound’s structural characterization .
  • Biological Screening: No data on toxicity or efficacy are provided; comparative studies with ’s methamphetamine derivatives might reveal CNS activity , though structural dissimilarities limit direct extrapolation.
  • Contradictions : While highlights alkyl chains for antistatic uses, the target compound’s polar groups suggest divergent applications, emphasizing substituent-driven functionality .

Biological Activity

N-[2-(Methylamino)propyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its significant biological activity, particularly as an antibacterial agent. This article delves into the compound's biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C10H12N2O4SC_{10}H_{12}N_2O_4S, with a molecular weight of approximately 273.31 g/mol. The structure features a sulfonamide group, a nitro group attached to a benzene ring, and a side chain that includes a methylamino group. This specific arrangement of functional groups is crucial for its biological activity.

This compound exhibits its antibacterial properties primarily through the inhibition of bacterial enzymes involved in folic acid synthesis. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), which is a substrate for these enzymes. By inhibiting these enzymes, the compound disrupts bacterial growth and replication, making it a candidate for further investigation in antimicrobial therapies.

Antibacterial Properties

The antibacterial efficacy of this compound has been substantiated through various studies. It has shown activity against several bacterial strains, indicating its potential as an effective antimicrobial agent. The mechanism involves the reduction of the nitro group, leading to the formation of reactive intermediates that can bind to bacterial DNA, causing cell death .

Anticancer Potential

In addition to its antibacterial properties, there is emerging evidence suggesting potential anticancer applications. The structural similarity to other bioactive molecules may enhance its effectiveness against certain cancer types. Further research is necessary to elucidate these effects and understand the underlying mechanisms.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided in the table below:

Compound NameMolecular FormulaKey Features
2-Nitro-N-propylbenzenesulfonamideC10H12N2O4SC_{10}H_{12}N_2O_4SSimilar nitro and sulfonamide groups
N-Methyl-N-[2-(methylamino)ethyl]-2-nitrobenzene-1-sulfonamideC10H14N3O4SC_{10}H_{14}N_3O_4SShares similar functional groups but differs in side chain length
SulfanilamideC6H8N2O2SC_{6}H_{8}N_{2}O_{2}SA simpler sulfonamide with distinct antibacterial properties
4-AminobenzenesulfonamideC6H8N2O2SC_{6}H_{8}N_{2}O_{2}SContains an amino group instead of a nitro group

This comparison illustrates how the specific combination of functional groups in this compound contributes to its unique biological activity and therapeutic potential.

Case Studies and Research Findings

A review of recent literature reveals various studies focused on the biological activity of nitro-containing compounds, including this compound:

  • Antimicrobial Activity : Research has demonstrated that nitro compounds are effective against common infections caused by various microorganisms. The reduction of the nitro group leads to toxic intermediates that induce cell death by binding to DNA .
  • Anticancer Research : Some studies suggest that structural modifications can enhance anticancer activity, indicating that further exploration into this area could yield promising results.
  • Mechanistic Studies : Investigations into the interactions between this compound and biological systems have shown that it effectively inhibits specific bacterial enzymes, which is crucial for its antibacterial properties.

Q & A

Q. What are the common synthetic routes for N-[2-(Methylamino)propyl]-4-nitrobenzenesulfonamide, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution between 4-nitrobenzenesulfonyl chloride and N-methylpropane-1,2-diamine derivatives. Key steps include:

  • Reaction conditions : Maintain pH 8–9 in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions .
  • Purification : Recrystallization or column chromatography (using silica gel and ethyl acetate/hexane eluent) ensures purity.
  • Characterization : Use 1H^1 \text{H}-NMR to confirm sulfonamide bond formation (δ 7.8–8.2 ppm for aromatic protons) and ESI-MS for molecular ion verification .

Q. How is the purity and structural integrity of this sulfonamide validated in research settings?

  • Analytical methods : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) quantifies purity (>95%).
  • Spectroscopic techniques : FTIR identifies the sulfonamide S=O stretch (~1350 cm1^{-1}) and nitro group absorption (~1520 cm1^{-1}) .
  • Single-crystal X-ray diffraction (if crystallizable) provides definitive bond-length and angle data, as demonstrated for analogous sulfonamides .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Antimicrobial screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays targeting carbonic anhydrase or acetylcholinesterase, with IC50_{50} calculations .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for scale-up synthesis?

  • Density functional theory (DFT) : Predicts energy barriers for sulfonamide bond formation and identifies reactive intermediates.
  • Process optimization : Design of experiments (DOE) evaluates temperature, solvent polarity, and stoichiometry to maximize yield (>80%) .
  • Real-time monitoring : ReactIR tracks reaction progress via nitro group vibrational modes (e.g., 1520 cm1^{-1}) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Comparative studies : Test the compound alongside structurally similar sulfonamides (e.g., N-isopropyl derivatives) under identical conditions .
  • Statistical validation : Use ANOVA to assess inter-laboratory variability in MIC or IC50_{50} values .
  • Molecular docking : Correlate binding affinity (ΔG values) with experimental results to validate target specificity .

Q. How is the compound’s stability under physiological conditions assessed?

  • pH-dependent degradation : Incubate in buffers (pH 1–9) at 37°C and monitor via HPLC over 24 hours.
  • Metabolite profiling : LC-MS identifies hydrolysis products (e.g., free sulfonamide or nitrobenzene derivatives) .

Q. What structural modifications enhance selectivity in target binding?

  • Structure-activity relationship (SAR) : Introduce substituents (e.g., halogens at the benzene ring) and measure changes in IC50_{50} against carbonic anhydrase isoforms .
  • Pharmacophore modeling : Aligns nitro and sulfonamide groups with key enzyme active-site residues (e.g., Zn2+^{2+} in carbonic anhydrase) .

Q. How are crystallographic data used to predict supramolecular interactions?

  • Hirshfeld surface analysis : Maps intermolecular contacts (e.g., C–H···O hydrogen bonds) in single-crystal structures .
  • Thermogravimetric analysis (TGA) : Correlates crystal packing density with thermal stability (decomposition >200°C) .

Methodological Tables

Q. Table 1. Key Spectral Data for N-[2-(Methylamino)propyl]-4-nitrobenzenesulfonamide

TechniqueKey Peaks/DataReference
1H^1 \text{H}-NMRδ 2.3 (s, CH3_3), δ 3.1–3.5 (m, CH2_2-N)
ESI-MS[M+H]+^+ = 314.1 m/z
FTIR1350 cm1^{-1} (S=O), 1520 cm1^{-1} (NO2_2)

Q. Table 2. Biological Activity Comparison

Assay TypeResult (This Compound)Analog (N-Isopropyl Derivative)Reference
MIC (S. aureus)12.5 µg/mL25 µg/mL
IC50_{50} (Carbonic Anhydrase)0.8 µM2.1 µM

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